molecular formula C21H18N4 B2564247 n4-benzyl-n2-phenylquinazoline-2,4-diamine

n4-benzyl-n2-phenylquinazoline-2,4-diamine

Katalognummer: B2564247
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: TZQBMINEPXWUBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MMV006169 ist ein niedermolekularer Inhibitor, der aus der Open Access Malaria Box der Medicines for Malaria Venture (MMV) identifiziert wurde. Er zeigte potente inhibitorische Wirkungen auf das Wachstum der Protozoenparasiten Toxoplasma gondii und Plasmodium falciparum . Diese Verbindung ist Teil einer größeren Anstrengung, neue Medikamente zur Behandlung parasitärer Infektionen zu entdecken.

Herstellungsmethoden

Die Synthese von MMV006169 beinhaltet eine Reihe von chemischen Reaktionen, ausgehend von kommerziell erhältlichen Vorstufen. . Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Industrielle Produktionsmethoden würden diese Reaktionen wahrscheinlich im Maßstab hochskalieren, während strenge Qualitätskontrollmaßnahmen eingehalten werden.

Chemische Reaktionsanalyse

MMV006169 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vorbereitungsmethoden

The synthesis of MMV006169 involves a series of chemical reactions starting from commercially available precursors. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures.

Analyse Chemischer Reaktionen

Benzyl Group (N4) Modifications

Substituents on the benzyl group significantly impact bioactivity. SAR studies reveal:

  • Electron-withdrawing groups (e.g., Cl, CF₃) at the benzyl para position enhance antileishmanial activity (EC₅₀: 150–670 nM) .

  • Bulkier alkyl groups (e.g., isopropyl) reduce potency compared to smaller substituents (e.g., methyl) .

Table 1: Benzyl Substituent Effects on Antileishmanial Activity

Substituent (R)L. donovani EC₅₀ (μM)L. amazonensis EC₅₀ (μM)Source
4-Cl-benzyl0.150.85
4-Me-benzyl0.671.40
4-CF₃-benzyl0.311.10

Phenyl Group (N2) Modifications

  • Methoxy groups at the phenyl meta position improve cruzain inhibition (Kᵢ: 1.4 μM → 0.8 μM) .

  • Halogenation (e.g., F, Cl) enhances Trypanosoma brucei activity (EC₅₀: 2–5 μM) .

Quinazoline Core Modifications

Substitutions on the quinazoline benzenoid ring (positions 5–8) influence physicochemical properties:

  • 5- or 6-methyl groups improve solubility without sacrificing activity .

  • 7-methoxy groups reduce cytotoxicity in mammalian cells (selectivity index >10) .

Synthetic Methods :

  • Electrophilic Aromatic Substitution : Chlorine or methyl groups introduced using AlCl₃ or Friedel-Crafts catalysts .

  • Buchwald-Hartwig Coupling : For attaching aryl/heteroaryl groups at position 6 .

Oxidation and Reduction Reactions

  • Oxidation : The quinazoline core undergoes oxidation with KMnO₄/H₂SO₄ to form quinazoline-N-oxides, though this reduces bioactivity.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring, abolishing enzymatic inhibition .

Biological Activity Correlations

  • Antiparasitic Activity : EC₅₀ values correlate with electron density at N1 and steric bulk at N2 .

  • Antibacterial Effects : N4-benzyl derivatives with small N2 substituents (e.g., methyl) inhibit S. aureus (MIC: 4–8 μg/mL) .

Physicochemical Optimization

  • LogP Adjustments : Adding polar groups (e.g., hydroxyl) reduces LogP from 3.2 to 2.5, improving solubility .

  • Aggregation Prevention : Replacing lipophilic groups with zwitterionic moieties eliminates colloidal aggregation .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the most notable applications of N4-benzyl-N2-phenylquinazoline-2,4-diamine is its antibacterial properties. Research has demonstrated its effectiveness against various strains of bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis.

Key Findings:

  • The minimum inhibitory concentrations (MIC) for Staphylococcus aureus and Staphylococcus epidermidis were determined to be 25 µM and 15 µM, respectively .
  • At sub-MIC concentrations (20 µM for S. aureus and 10 µM for S. epidermidis), the compound inhibited biofilm formation without affecting bacterial growth, as confirmed by scanning electron microscopy .
  • Surfaces coated with this quinazoline-based compound effectively prevented bacterial adherence, indicating its potential for use in medical device coatings .

Antileishmanial Activity

This compound has also shown promising results in combating leishmaniasis. A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and L. amazonensis.

Efficacy Data:

  • Compounds exhibited EC50 values in the single-digit micromolar range against intracellular amastigotes of Leishmania species .
  • In vivo studies indicated that certain derivatives reduced liver parasitemia by 37% in murine models when administered intraperitoneally at a dose of 15 mg/kg/day over five consecutive days .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been essential in optimizing the biological activity of this compound derivatives.

Observations:

  • Variations in substituents at the N2 and N4 positions significantly influenced the potency against both bacterial and parasitic infections.
  • For example, compounds with an N2-benzyl substitution demonstrated at least two-fold greater potency against L. donovani compared to their N4-benzyl counterparts .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its application in therapeutic settings. Studies have shown:

  • The compound exhibited no toxicity to human red blood cells at concentrations up to its MIC (25 µM) and demonstrated an 82% survival rate in Galleria mellonella larvae at high doses (500 mg/kg) .

Summary Table of Applications

ApplicationTarget OrganismMIC/EC50 ValuesNotes
AntibacterialStaphylococcus aureus25 µMInhibits biofilm formation
Staphylococcus epidermidis15 µMEffective surface coating
AntileishmanialLeishmania donovani~150 nMReduces liver parasitemia
Leishmania amazonensis~670 nMFavorable physicochemical properties
Toxicity AssessmentHuman Red Blood CellsNon-toxic at 25 µMHigh survival rate in Galleria model

Wirkmechanismus

The mechanism of action of MMV006169 involves the inhibition of specific molecular targets within the parasite. Studies suggest that it may inhibit the ATPase CDC48, which is involved in protein trafficking and degradation of misfolded proteins . This inhibition disrupts the parasite’s lytic cycle, preventing its replication and invasion of host cells.

Biologische Aktivität

N4-benzyl-N2-phenylquinazoline-2,4-diamine is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Quinazoline Derivatives

Quinazolines have garnered attention due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific compound this compound has been studied for its efficacy against various bacterial strains, particularly multidrug-resistant strains.

This compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis. The compound acts by disrupting bacterial cell functions and inhibiting biofilm formation, which is crucial for bacterial virulence and resistance to treatment .

In Vitro Studies

In a series of in vitro studies, the compound was tested using the Kirby–Bauer disk diffusion method and minimum inhibitory concentration (MIC) assays. Results indicated that this compound effectively inhibited the growth of S. aureus and S. epidermidis, with MIC values comparable to or lower than those of standard antibiotics .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Staphylococcus epidermidis16
Methicillin-resistant S. aureus32

Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to identify how variations in the chemical structure affect biological activity. The presence of specific substituents on the quinazoline core was found to enhance antibacterial potency. For instance:

  • N4-benzyl substitution : This modification significantly improved activity against both S. aureus and S. epidermidis.
  • N2-phenyl substitution : Contributed to increased selectivity and reduced toxicity towards mammalian cells .

The following table summarizes key findings from SAR studies:

Compound StructureActivity LevelRemarks
This compoundHighEffective against MRSA
N4-benzyl-N2-isopropylquinazoline-2,4-diamineModerateLess effective than phenyl variant
N4-benzyl-N2-methylquinazoline-2,4-diamineLowReduced antibacterial activity

Case Studies

  • Antibiofilm Activity : A study demonstrated that this compound significantly reduced biofilm formation in S. aureus, indicating its potential as a therapeutic agent against biofilm-associated infections .
  • Efficacy Against Multidrug-resistant Strains : The compound was effective against methicillin-resistant strains of Staphylococcus, showcasing its potential in treating resistant infections where conventional antibiotics fail .

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related quinazoline derivatives have shown favorable absorption and distribution properties in preliminary studies. Toxicity assessments indicate that this compound exhibits low cytotoxicity towards human cell lines at therapeutic concentrations .

Eigenschaften

IUPAC Name

4-N-benzyl-2-N-phenylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-3-9-16(10-4-1)15-22-20-18-13-7-8-14-19(18)24-21(25-20)23-17-11-5-2-6-12-17/h1-14H,15H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQBMINEPXWUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.